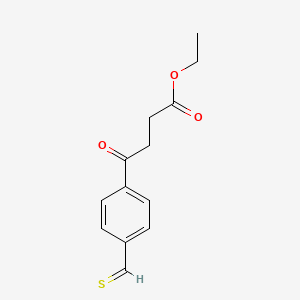
Ethyl4-oxo-4-(4-thiomethylphenyl)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate is an organic compound with the molecular formula C13H16O3S. It is known for its unique structure, which includes a thiomethyl group attached to a phenyl ring, and an ester functional group. This compound is used in various chemical and pharmaceutical applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate typically involves the esterification of 4-oxo-4-(4-thiomethylphenyl)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, other esters
Scientific Research Applications
Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and proteins. The thiomethyl group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate can be compared with similar compounds such as:
Ethyl 4-oxo-4-phenylbutyrate: Lacks the thiomethyl group, resulting in different reactivity and applications.
Methyl 4-oxo-4-(4-thiomethylphenyl)butyrate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
Ethyl 4-oxo-4-(4-methylphenyl)butyrate: Contains a methyl group instead of a thiomethyl group, leading to different chemical behavior and applications.
Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate is unique due to the presence of the thiomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C13H14O3S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
ethyl 4-(4-methanethioylphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C13H14O3S/c1-2-16-13(15)8-7-12(14)11-5-3-10(9-17)4-6-11/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
AHJRQEYWJCBUJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















